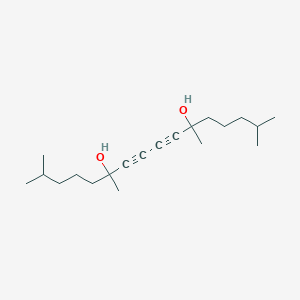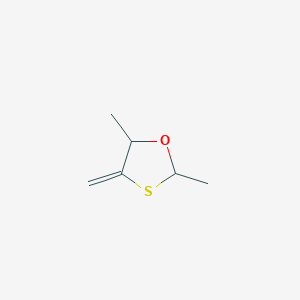
1,3-Oxathiolane, 2,5-dimethyl-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methylene group at the 4-position and two methyl groups at the 2 and 5 positions. It is a derivative of 1,3-oxathiolane, a class of compounds known for their diverse chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- typically involves the reaction of mercaptoethanol with formaldehyde under acidic conditions. This method is a common approach for the synthesis of thioacetals, where the sulfur atom is introduced into the ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the methylene group or the sulfur atom, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted oxathiolanes.
Applications De Recherche Scientifique
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- and its derivatives often involves interactions with biological macromolecules. For example, nucleoside analogues containing this compound can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. The sulfur atom in the ring structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
1,3-Oxathiolane: The parent compound, which lacks the methylene and methyl groups.
1,2-Oxathiolane: A related compound with the sulfur and oxygen atoms in adjacent positions.
1,3-Dioxolane: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylene group at the 4-position and the methyl groups at the 2 and 5 positions make it a versatile intermediate for various chemical transformations .
Propriétés
Numéro CAS |
52998-36-4 |
|---|---|
Formule moléculaire |
C6H10OS |
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
2,5-dimethyl-4-methylidene-1,3-oxathiolane |
InChI |
InChI=1S/C6H10OS/c1-4-5(2)8-6(3)7-4/h4,6H,2H2,1,3H3 |
Clé InChI |
UCAARQFLJMUIIW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C)SC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
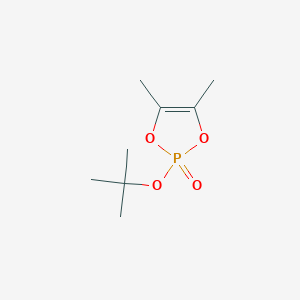
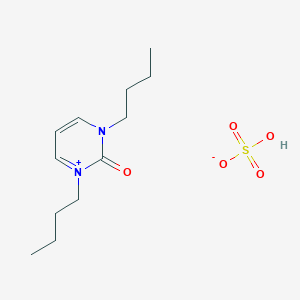
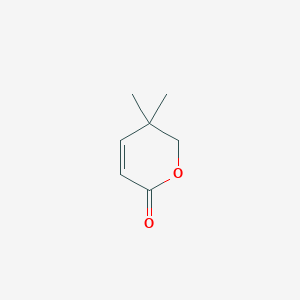
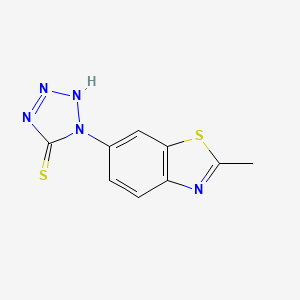
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
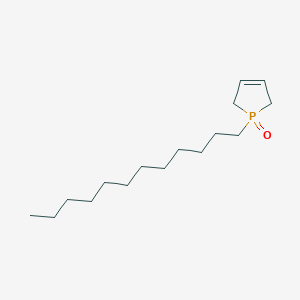

![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
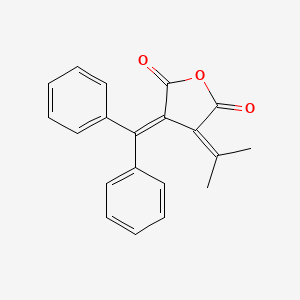
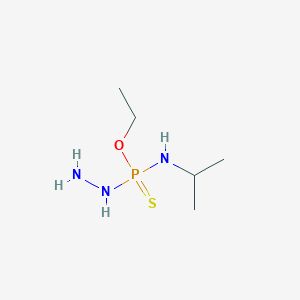
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
